molecular formula C8H4KNO2S B3162682 Potassium 1,3-benzothiazole-2-carboxylate CAS No. 879683-41-7

Potassium 1,3-benzothiazole-2-carboxylate

Cat. No.: B3162682
CAS No.: 879683-41-7
M. Wt: 217.29 g/mol
InChI Key: ZIFBPZXPKIMAML-UHFFFAOYSA-M
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Description

Potassium 1,3-benzothiazole-2-carboxylate (CAS 879683-41-7) is a chemical compound with the molecular formula C 8 H 4 KNO 2 S and a molecular weight of 217.286 g/mol . It is offered as a high-purity (97%) reagent for research applications and must be stored at -20°C for long-term stability . This compound belongs to the benzothiazole class, a privileged scaffold in medicinal chemistry recognized for its diverse pharmacological activities . Benzothiazole derivatives are extensively investigated in drug discovery for their potent antitumor, antimicrobial, and anti-inflammatory properties, and have shown effectiveness against various cancer cell lines, microbial infections, and cardiovascular diseases . The core benzothiazole structure is a key pharmacophore in the development of novel therapeutic agents, with some derivatives acting as inhibitors for enzymes like carbonic anhydrase, which is a target in cancer therapy . As a salt of benzothiazole-2-carboxylic acid, this potassium salt serves as a versatile building block for organic and organoelement synthesis . It can be used to create novel scaffolds for the development of compounds with enhanced biological properties and specificity . Researchers utilize this compound in the synthesis of more complex molecules for screening and biological evaluation, particularly in the search for new anticancer leads and other therapeutic agents . Handling Note: Appropriate safety precautions should be followed during experiments, including wearing protective gloves, glasses, and clothing to avoid skin contact . Please Note: This product is for research use only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

potassium;1,3-benzothiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S.K/c10-8(11)7-9-5-3-1-2-4-6(5)12-7;/h1-4H,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFBPZXPKIMAML-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4KNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879683-41-7
Record name potassium 1,3-benzothiazole-2-carboxylate
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Advanced Spectroscopic and Structural Characterization of Benzothiazole 2 Carboxylate Compounds

Vibrational Spectroscopy Applications (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a cornerstone for identifying the functional groups present in a molecule. For Potassium 1,3-benzothiazole-2-carboxylate (B13909208), these methods confirm the key structural features of the benzothiazole (B30560) ring and the carboxylate group.

The FT-IR and Raman spectra of benzothiazole derivatives are complex, but key vibrational modes can be assigned based on established literature values for the parent heterocycle and related compounds. researchgate.netresearchgate.net The deprotonation of the carboxylic acid to form the potassium carboxylate salt leads to distinct changes in the vibrational spectrum. The characteristic broad O-H stretch of a carboxylic acid (typically found above 3000 cm⁻¹) disappears, and is replaced by strong absorption bands corresponding to the asymmetric and symmetric stretching of the carboxylate (-COO⁻) group. spectroscopyonline.com

In carboxylate salts, the asymmetric stretching vibration (νₐₛ(COO⁻)) typically appears in the 1650–1550 cm⁻¹ region, while the symmetric stretch (νₛ(COO⁻)) is found in the 1450–1360 cm⁻¹ range. spectroscopyonline.com For potassium carboxylates specifically, a strong band around 1594 cm⁻¹ can be attributed to the C=O stretching vibration, with other bands related to C-O and C-N stretching appearing between 1333 cm⁻¹ and 1460 cm⁻¹. researchgate.net

The spectra also contain vibrations characteristic of the benzothiazole ring system. The C=N stretching vibration of the thiazole (B1198619) moiety is expected in the 1412-1513 cm⁻¹ range. researchgate.net Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while out-of-plane C-H deformation modes (γ(CH)) are found at lower frequencies. researchgate.net Vibrational analysis of the closely related thiazole-2-carboxylate ion shows characteristic ring modes and C-H deformations that help in assigning the spectrum of the benzothiazole analogue. tandfonline.comtandfonline.com

Table 1: Expected Vibrational Frequencies for Potassium 1,3-benzothiazole-2-carboxylate

Frequency Range (cm⁻¹) Assignment Source(s)
>3000 Aromatic C-H stretching researchgate.net
1650-1550 Asymmetric COO⁻ stretching (νₐₛ) spectroscopyonline.com
1412-1513 C=N stretching (benzothiazole ring) researchgate.net
1450-1360 Symmetric COO⁻ stretching (νₛ) spectroscopyonline.com
1625-1430 Aromatic C-C stretching mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds in solution. Through ¹H, ¹³C, and various 2D NMR experiments, a complete picture of the carbon-hydrogen framework can be assembled.

For this compound, the ¹H NMR spectrum is expected to show signals corresponding to the four protons on the fused benzene (B151609) ring. nih.gov Based on studies of related benzothiazole derivatives, these aromatic protons typically resonate in the region of δ 7.0–8.5 ppm. nih.govjapsonline.com The specific chemical shifts and coupling patterns (doublets, triplets) would depend on the electronic environment of each proton, allowing for their precise assignment to positions 4, 5, 6, and 7 of the benzothiazole ring system.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the benzothiazole ring are expected to appear in the aromatic region, typically between δ 110 and 155 ppm. japsonline.com The imine carbon (C=N) of the thiazole ring and the carboxylate carbon (-COO⁻) are characteristically deshielded, appearing further downfield. In related structures, the imine carbon resonates around δ 166–176 ppm, and the carbonyl carbon of the carboxyl group appears in a similar range of δ 165-170 ppm. nih.govjapsonline.comnih.gov

While the structure of this compound is relatively simple, for more complex derivatives, 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are employed to unambiguously correlate specific protons with their directly attached carbons and to establish long-range (2-3 bond) C-H connectivity, respectively. nih.gov

Table 2: Expected NMR Chemical Shift Ranges for this compound

Nucleus Functional Group Expected Chemical Shift (δ, ppm) Source(s)
¹H Aromatic C-H (Benzene ring) 7.0 - 8.5 nih.govjapsonline.com
¹³C Aromatic C-H & C-C (Benzene ring) 110 - 140 japsonline.com
¹³C Aromatic C-S & C-N (Bridgehead) 130 - 155 japsonline.com
¹³C C=N (Imine) 166 - 176 japsonline.comnih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula.

For this compound, analysis would likely be performed using a soft ionization technique such as electrospray ionization (ESI). In ESI-MS, one would expect to observe the molecular ion or related species. The analysis would confirm the presence of the benzothiazole-2-carboxylate anion (C₈H₄NO₂S⁻) with an expected m/z value corresponding to its molecular mass.

HRMS is crucial for unambiguous formula confirmation. The calculated exact mass of the this compound molecule (C₈H₄KNO₂S) is 216.95998103 Da. nih.gov An HRMS measurement that matches this value to within a few parts per million (ppm) provides strong evidence for the assigned molecular formula, distinguishing it from other potential formulas with the same nominal mass. This technique is standard practice in the characterization of new benzothiazole derivatives. nih.govnih.govnih.gov

X-ray Crystallography for Solid-State Molecular Structure Determination and Conformational Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated π-systems, such as the benzothiazole ring.

The UV-Vis spectrum of this compound is expected to be dominated by π→π* electronic transitions within the aromatic system. researchgate.net The parent compound, benzothiazole, exhibits absorption maxima in ethanol (B145695) at approximately 252 nm and 295 nm. nist.gov The introduction of the carboxylate group at the 2-position can influence the electronic structure and thus shift the absorption bands. The spectrum is anticipated to show strong absorption bands in the UV region, characteristic of the conjugated benzothiazole system. The position and intensity of these bands are sensitive to the solvent and the presence of substituents, which can alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govresearchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) within a compound. This experimental data is then compared to the theoretical values calculated from the proposed molecular formula to verify its purity and composition.

This method is routinely used in the characterization of newly synthesized benzothiazole derivatives to support the structural data obtained from spectroscopic methods. nih.gov For this compound (C₈H₄KNO₂S), the theoretical elemental composition can be calculated from its molecular formula and the atomic masses of its constituent elements.

Table 3: Theoretical Elemental Composition of this compound (C₈H₄KNO₂S)

Element Symbol Atomic Mass ( g/mol ) % Composition
Carbon C 12.011 44.21%
Hydrogen H 1.008 1.86%
Potassium K 39.098 18.00%
Nitrogen N 14.007 6.45%
Oxygen O 15.999 14.73%
Sulfur S 32.06 14.76%

| Total | | 217.29 | 100.00% |

Experimental results from elemental analysis that fall within acceptable error margins (typically ±0.4%) of these theoretical values provide strong corroborating evidence for the compound's identity and purity.

Computational and Theoretical Investigations on Benzothiazole 2 Carboxylate Scaffolds

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in studying the electronic properties of benzothiazole (B30560) derivatives. nbu.edu.sascirp.org These methods are used to calculate the molecule's geometry, electronic structure, and vibrational spectra. nbu.edu.saresearchgate.net By analyzing parameters derived from these calculations, researchers can predict the reactivity and stability of the benzothiazole scaffold. scirp.org

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that a molecule is more reactive as it requires less energy to undergo charge transfer. researchgate.netscirp.org For instance, studies on various substituted 1,3-benzothiazole molecules have shown HOMO-LUMO energy gaps ranging from 3.95 to 4.70 eV. nbu.edu.sa

Other quantum chemical parameters, or global reactivity descriptors, are also calculated to provide deeper insights. These include chemical hardness (η), softness (s), electronegativity (χ), and the electrophilicity index (ω). scirp.orgresearchgate.netscirp.org For example, a lower value of chemical hardness and a higher value of softness indicate greater reactivity. scirp.orgscirp.org Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack. scirp.orgscirp.org

Table 1: Selected Quantum Chemical Parameters for Benzothiazole Derivatives (Illustrative Data)

DerivativeHOMO (eV)LUMO (eV)Energy Gap (eV)Hardness (η) (eV)Softness (s) (eV⁻¹)Source
Benzothiazole (BTH)-6.87-1.974.902.450.204 scirp.org
2-Hydroxybenzothiazole-6.65-2.134.522.260.221 scirp.org
2-Aminobenzothiazole (B30445)-6.11-1.504.612.310.216 scirp.org
2-Mercaptobenzothiazole-6.58-2.314.272.140.234 scirp.org
Benzothiazole w/ CF3--4.542.270.220 researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For benzothiazole-2-carboxylate scaffolds, MD simulations are crucial for understanding their conformational flexibility and the stability of their interactions with biological targets, such as proteins. nih.govnih.gov

Conformational analysis is a key application, where simulations can identify the most stable three-dimensional arrangements (conformers) of a molecule. researchgate.netmdpi.com This is often done by systematically rotating specific dihedral angles within the molecule and calculating the total energy for each conformation. A study on 2-aminobenzothiazole derivatives identified two stable conformers by rotating the dihedral angle between the benzothiazole and phenyl rings. mdpi.com

In the context of drug design, MD simulations are frequently performed on ligand-protein complexes predicted by molecular docking. nih.govnih.govresearchgate.net These simulations assess the stability of the complex over a set period, typically nanoseconds. nih.govnih.gov Key metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed. A stable RMSD value over time suggests that the ligand remains securely bound in the protein's active site in the predicted conformation. nih.govnih.gov

Table 2: Conformational Analysis of a Benzothiazole Derivative (Illustrative Data)

Dihedral Angle (°)Total Energy (Hartree)StabilitySource
0-0.084752Stable mdpi.com
30-- mdpi.com
60-- mdpi.com
90-Unstable Peak mdpi.com
120-- mdpi.com
150-- mdpi.com
180-0.084752Stable mdpi.com

Molecular Docking Studies for Ligand-Target Recognition and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a benzothiazole derivative) when bound to a second (a receptor, typically a protein). allsubjectjournal.combiointerfaceresearch.com This method is extensively used to understand ligand-target recognition, predict binding modes, and estimate the strength of the interaction, often expressed as a docking score. allsubjectjournal.comacs.orgnih.gov

The process involves placing the ligand into the binding site of a protein and evaluating the different possible poses based on a scoring function. biointerfaceresearch.comnih.gov The results provide insights into the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. researchgate.netnih.gov For example, docking studies have shown that the benzothiazole ring nitrogen can form crucial hydrogen bonds with backbone residues of target proteins. researchgate.net

These studies are vital for structure-based drug design, allowing researchers to screen virtual libraries of compounds and prioritize those with the most promising binding characteristics for synthesis and experimental testing. acs.orgnih.gov Docking has been applied to benzothiazole derivatives to explore their potential as inhibitors for a wide range of targets, including various kinases, enzymes, and receptors. researchgate.netbiointerfaceresearch.comnih.gov

Table 3: Molecular Docking Results for Benzothiazole Derivatives Against Various Targets (Illustrative Data)

CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesSource
Benzothiazole derivative 1p56lck-- biointerfaceresearch.com
Benzothiazole derivative 2BCL-XL-Ser106, Leu108, Arg139 researchgate.net
Pyrimidinesulfonamide 1Hsp90α-9.7282- acs.org
Pyrimidinesulfonamide 2Hsp90α-5.6421- acs.org
Thiazole (B1198619) carboxamideCOX-2-6.58- nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Benzothiazole-2-carboxylate Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. allsubjectjournal.comchula.ac.th For benzothiazole scaffolds, QSAR models are developed to guide the rational design of new derivatives with enhanced potency. nih.govnih.gov

In a QSAR study, various physicochemical properties or theoretical molecular descriptors are calculated for a set of benzothiazole derivatives with known biological activities. allsubjectjournal.comchula.ac.th These descriptors can represent electronic (e.g., dipole moment), steric (e.g., molecular volume), or hydrophobic (e.g., LogP) properties. chula.ac.th Statistical methods, such as multiple linear regression (MLR), are then used to build an equation that correlates a combination of these descriptors with the observed activity. allsubjectjournal.com

A successful QSAR model, validated by statistical metrics like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²), can be used to predict the activity of newly designed, yet unsynthesized, compounds. nih.govallsubjectjournal.comchula.ac.th This allows researchers to prioritize the synthesis of compounds that are predicted to be most active, saving time and resources. For example, a QSAR model for anthelmintic benzothiazole derivatives indicated that increased hydrophobicity (positive correlation with LogP) and decreased polar surface area (negative correlation with T-psa) would enhance biological activity. allsubjectjournal.com

Table 4: QSAR Model Descriptors for Anthelmintic Benzothiazole Derivatives

DescriptorCorrelation with ActivityDescriptionSource
logP(o/w)PositiveOctanol/water partition coefficient, a measure of hydrophobicity. allsubjectjournal.com
T-psaNegativeTotal polar surface area, relates to hydrogen bonding potential. allsubjectjournal.com

Free Binding Energy Calculations (e.g., MM/PBSA, MM/GBSA) in Theoretical Interaction Studies

While molecular docking provides a rapid assessment of binding affinity, more rigorous methods are often employed for greater accuracy. Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular "end-point" methods for calculating the free energy of binding of a ligand to a protein. nih.govnih.gov

These calculations are typically performed as a post-processing step on snapshots taken from a molecular dynamics simulation of the ligand-protein complex. nih.govwustl.edu The binding free energy is calculated by summing the changes in molecular mechanics energy in the gas phase, the solvation free energy, and the conformational entropy upon ligand binding. nih.gov The main difference between MM/PBSA and MM/GBSA lies in how they calculate the polar component of the solvation energy. nih.gov

These methods offer a balance between the speed of docking and the high computational cost of more rigorous alchemical free energy calculations. nih.gov They are frequently used to refine and re-rank the results from docking studies, providing a more accurate prediction of the binding affinity for a series of compounds. nih.govresearchgate.net This enhanced accuracy aids in the lead optimization phase of drug discovery. mdpi.com

Table 5: Comparison of Binding Free Energy Prediction Methods (Illustrative)

MethodKey PrincipleComputational CostTypical ApplicationSource
Docking ScoreEmpirical scoring functionsLowVirtual screening, pose prediction allsubjectjournal.com
MM/GBSAEnd-point calculation on MD snapshots, uses Generalized Born model.MediumRe-ranking docked poses, lead optimization nih.govnih.gov
MM/PBSAEnd-point calculation on MD snapshots, uses Poisson-Boltzmann model.Medium-HighRe-ranking docked poses, lead optimization nih.govnih.gov
FEP/TIAlchemical transformation pathwayVery HighHigh-accuracy prediction for a small number of compounds nih.govresearchgate.net

Structure Activity Relationship Sar Investigations of Benzothiazole 2 Carboxylate Derivatives in Chemical Research

Impact of Substituent Effects on the Chemical Reactivity and Properties of the Benzothiazole-2-carboxylate Core

The chemical reactivity and intrinsic properties of the benzothiazole-2-carboxylate core are profoundly influenced by the nature and position of substituents on the fused benzene (B151609) ring. These substituents can modulate the electron density distribution across the heterocyclic system, thereby affecting its stability, reactivity, and intermolecular interactions. The effects are generally categorized based on the substituent's electron-donating (EDG) or electron-withdrawing (EWG) character.

Research indicates that the presence of EWGs on the benzothiazole (B30560) ring can lead to higher yields in certain synthetic reactions, suggesting a favorable impact on the reactivity of the core. mdpi.com Conversely, the introduction of lipophilic groups can be beneficial for specific biological activities. nih.gov

A systematic study on benzothiazole derivatives highlighted the distinct effects of EDGs (e.g., -CH3) and EWGs (e.g., -NO2) on optoelectronic and charge transport properties. mdpi.com These substitutions directly impact the molecule's frontier molecular orbitals (HOMO and LUMO), which in turn governs its electronic behavior. mdpi.com SAR studies on amide-bearing benzothiazole derivatives revealed that the electronic and lipophilic characteristics of substituents significantly affect their potential antimicrobial activity. rsc.org For instance, the presence of chloro, fluoro, and methoxy (B1213986) groups was found to contribute to the molecule's efficacy, suggesting that an optimal electron density is crucial for activity. researchgate.net

Table 1: Impact of Substituent Groups on Benzothiazole Core Properties

Substituent Type Example Group General Effect on Benzothiazole Core Observed Impact Citation
Electron-Donating Group (EDG) -CH₃ (Methyl) Increases electron density in the ring system. Can tune optoelectronic and charge transport properties. mdpi.com
Electron-Withdrawing Group (EWG) -NO₂ (Nitro) Decreases electron density in the ring system. Can enhance reactivity, leading to higher yields in synthesis; tunes optoelectronic properties. mdpi.commdpi.com
Halogens -Cl (Chloro), -F (Fluoro) Inductive electron withdrawal, weak resonance donation. Can contribute to antimicrobial efficacy by modifying electron density. researchgate.net

Rational Design Strategies for Modulating Desired Activity Profiles through Structural Variation

Rational design in the context of benzothiazole-2-carboxylate derivatives involves the deliberate and strategic modification of the molecular structure to achieve a specific, predetermined research outcome. A predominant strategy is molecular hybridization , where the benzothiazole-2-carboxylate scaffold is covalently linked to another distinct pharmacophore. mdpi.com This approach aims to combine the therapeutic or functional benefits of both entities into a single molecule, potentially leading to synergistic effects or novel activity profiles. mdpi.com

Examples of this strategy include:

Benzothiazole-NSAID Hybrids: The synthesis of hybrid molecules combining benzothiazole with non-steroidal anti-inflammatory drugs (NSAIDs) like profen has been explored. mdpi.com

Benzothiazole-Hydroxamic Acid Hybrids: In the field of enzyme inhibition research, a design approach involves linking a benzothiazole-carboxylate with hydroxamic acid via different linkers, such as amino acids. f1000research.com This strategy aims to optimize interactions with specific biological targets, like histone deacetylases (HDACs). f1000research.com

Benzothiazole-Thiazolidinedione Hybrids: New series of hybrids have been synthesized by linking 2-aminobenzothiazole (B30445) to thiazolidine-2,4-dione moieties to investigate their potential as VEGFR-2 inhibitors. nih.gov

Ortho-hydroxy N-carbamoylhydrazone Hybrids: A series of derivatives were designed by incorporating an ortho-hydroxy N-carbamoylhydrazone moiety, a known pharmacophore, with the benzothiazole structure to explore procaspase-3 activation. nih.gov

Correlations between Molecular Descriptors and Observed Biological Research Findings

In modern chemical research, computational methods are indispensable for predicting and rationalizing the biological activities of new compounds. By calculating various molecular descriptors , researchers can establish quantitative structure-activity relationships (QSAR) that correlate a molecule's structural or physicochemical properties with its observed biological effects, such as enzyme inhibition or receptor binding.

Molecular Docking is a key computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex. nih.gov For instance, studies have used molecular docking to simulate the interaction of novel benzothiazole-oxadiazole hybrids with the binding site of enzymes like α-amylase. nih.gov Similarly, benzothiazole-hydroxamic acid hybrids were subjected to molecular docking on HDAC8 to predict their binding modes. f1000research.com In another study, newly designed benzothiazole hybrids were shown through in silico analysis to successfully link to the active site of VEGFR-2, mirroring the binding of a known inhibitor. nih.gov

QSAR studies take this a step further by creating a mathematical model. For a series of benzothiazole-oxadiazole hybrids, a QSAR model was developed that showed a significant correlation between the experimentally measured α-amylase inhibitory activity and the activity predicted by the model. nih.gov Such models provide valuable insights into the structural features that enhance or diminish biological activity. nih.gov SAR analyses have also confirmed that electronic and lipophilic factors of substituents on the benzothiazole core have a significant effect on antimicrobial activity, which can be quantified using molecular descriptors. rsc.org

Table 2: Example of QSAR Findings for Benzothiazole Hybrids as α-Amylase Inhibitors

Study Focus Target Enzyme Key Finding QSAR Model Significance Citation
Benzothiazole-1,3,4-oxadiazole hybrids α-amylase Compound 8f was identified as a potent inhibitor. A significant correlation was found between experimental and predicted inhibitory activities (R²validation = 0.8701). nih.gov
Benzothiazole-hydroxamic acid hybrids Histone Deacetylase 8 (HDAC8) Compounds 2D and 2E showed significant activity. Molecular docking was used to predict binding to the enzyme's active site. f1000research.com

Role of the Carboxylate Moiety in the Research Profiles of Benzothiazole Derivatives

The carboxylate moiety (-COO⁻) or its acidic form, carboxylic acid (-COOH), at the C-2 position of the benzothiazole ring is not merely a passive substituent; it plays a multifaceted role in the design and function of these derivatives.

Synthetic Handle: The carboxylate group is a cornerstone for synthesis. It is one of the most versatile functional groups in organic chemistry, readily participating in reactions like amidation and esterification. researchgate.netnih.gov This allows for the straightforward coupling of the benzothiazole core to other molecules, which is the basis for creating the hybrid molecules discussed previously. mdpi.comf1000research.com For example, research on HDAC inhibitors began by reacting 2-mercapto-benzothiazole with 2-bromoacetic acid to produce a benzothiazole-carboxylate, which was then used as the starting point for covalent linkage to other moieties. f1000research.com The most common method for synthesizing 2-substituted benzothiazoles involves the reaction of 2-aminothiophenols with carboxylic acids or their derivatives. thieme-connect.de

Physicochemical Property Modulation: The presence of a carboxylic acid or carboxylate group significantly impacts a molecule's physicochemical properties, particularly its solubility. By bonding a carboxylic acid to a related benzothiazole urea (B33335) structure, researchers were able to improve the compound's solubility at physiological pH, a critical factor for potential biological testing. nih.gov

Influence on Biological Interaction: While the carboxylate may not always be the primary pharmacophore, its ability to act as a hydrogen bond acceptor can be crucial for anchoring a molecule within a biological target like an enzyme's active site. Its negative charge can also participate in important ionic interactions. The length and nature of the linker between a carboxyl group and the heterocyclic core can also be critical; studies on the related benzimidazole (B57391) scaffold have shown that activity can be inversely related to the length of this linker. nih.gov

Design and Synthesis of Hybrid Molecules Incorporating the Benzothiazole-2-carboxylate Unit

The synthesis of hybrid molecules is a prominent strategy to explore new chemical space and discover compounds with novel or enhanced activities. The benzothiazole-2-carboxylate unit is an ideal building block for this purpose due to the reactive nature of the carboxyl group.

The general synthetic approach involves a coupling reaction between the pre-formed benzothiazole-2-carboxylic acid (or its activated derivative) and a second molecule containing a suitable functional group, typically an amine, to form a stable amide bond. mdpi.com

Specific examples of synthesized hybrid molecules include:

Benzothiazole-Hydroxamic Acid Hybrids: Synthesized by first preparing a benzothiazole-carboxylate, which is then covalently linked with an amino acid or aminoalkanoic acid linker. A final reaction with hydroxylamine (B1172632) forms the hybrid molecule through an amide bond. f1000research.com

Benzothiazole-Profen Hybrids: These are created through a DCC (N,N′-dicyclohexylcarbodiimide)-mediated coupling reaction between a benzothiazole precursor and various profens, which serve as the carboxylic acid source, to form an amide linkage. mdpi.com

Benzothiazole-Oxadiazole Hybrids: These are synthesized by combining the two heterocyclic scaffolds into a single structure through an ether linkage, demonstrating an alternative to the common amide bond. nih.gov

Benzothiazole-Thiazolidinedione/Thiadiazole/Uracil Hybrids: A variety of hybrids were created by linking 2-aminobenzothiazole with moieties such as thiazolidine-2,4-dione, 1,3,4-thiadiazole (B1197879) aryl urea, and cyanothiouracil to investigate their antitumor potential. nih.gov

Table 3: Examples of Synthesized Hybrid Molecules from Benzothiazole-2-carboxylate Precursors

Hybrid Molecule Type Benzothiazole Precursor Second Pharmacophore/Moiety Linkage Type Citation
Benzothiazole-Hydroxamic Acid Benzothiazole-carboxylate Hydroxamic acid (via amino acid linker) Amide f1000research.com
Benzothiazole-Profen 2-Aminobenzothiazole Profens (e.g., Ibuprofen) Amide mdpi.com
Benzothiazole-Oxadiazole Benzothiazole 1,3,4-Oxadiazole Ether nih.gov

Applications of Benzothiazole 2 Carboxylate in Specialized Chemical Research

The benzothiazole (B30560) moiety, a bicyclic heterocyclic system, serves as a foundational scaffold in numerous areas of chemical research. Its derivatives, including potassium 1,3-benzothiazole-2-carboxylate (B13909208) and related compounds, are prized for their versatile chemical properties and are integral to the development of advanced materials and complex molecules. Their utility stems from the electron-rich nature of the heteroatoms, the stability of the fused ring system, and the reactivity of substituents, particularly at the C-2 position. mdpi.combohrium.com These characteristics make benzothiazole derivatives highly valuable as ligands, components of functional materials, and versatile building blocks in organic synthesis. wordpress.comacs.org

Future Perspectives in Potassium 1,3 Benzothiazole 2 Carboxylate Research

Emerging Synthetic Paradigms for Enhanced Sustainability and Efficiency

Traditional synthesis methods for benzothiazole (B30560) derivatives often involve hazardous chemicals, significant energy consumption, and the generation of waste, running contrary to the principles of green chemistry. airo.co.in In response, research has pivoted towards more sustainable and efficient synthetic strategies. These emerging paradigms focus on minimizing environmental impact by using safer reagents, reducing reaction times, and improving energy efficiency. airo.co.inbohrium.com

A primary focus of green synthesis is the replacement of conventional heating with energy-efficient alternatives like microwave (MW) and ultrasound irradiation. mdpi.comtandfonline.com Microwave-assisted synthesis, for instance, can dramatically shorten reaction times from hours to mere minutes while increasing product yields. uokerbala.edu.iqnih.govresearchgate.net One study demonstrated that microwave irradiation could produce 2-substituted benzothiazoles in 5-10 minutes with yields of 88-95%. mdpi.com Similarly, ultrasound-assisted methods have been shown to accelerate reactions, often leading to excellent yields (up to 98%) in significantly reduced timeframes compared to conventional techniques. tandfonline.commdpi.com

The choice of solvents and catalysts is another critical aspect of sustainable synthesis. There is a growing trend to replace toxic organic solvents with aqueous media. orgchemres.orgorganic-chemistry.org Water-based synthesis, catalyzed by reusable agents like samarium triflate or even natural catalysts like lemon juice, offers an environmentally benign route to benzothiazole derivatives. mdpi.comorganic-chemistry.org Other green catalysts, such as ammonium (B1175870) chloride (NH4Cl) in a methanol-water mixture, have been shown to facilitate high-yield synthesis at room temperature. nih.gov The development of heterogeneous and recyclable catalysts, including various nanoparticles and polymer-supported reagents, further enhances the sustainability of these processes by allowing for easy separation and reuse, minimizing waste. mdpi.comnih.govmdpi.com

Table 1: Comparison of Synthetic Methodologies for Benzothiazole Derivatives

MethodCatalyst/ConditionsReaction TimeYield (%)Reference
Conventional HeatingToluene, Reflux~1 hVaries nih.gov
Microwave IrradiationAmberlite IR120 Resin5-10 min88-95% mdpi.com
Microwave IrradiationPhenyliodoniumbis(trifluoroacetate) (PIFA)15 min59-92% mdpi.com
Ultrasound IrradiationAmmonium Acetate / Ethanol (B145695)Varies86-95% bohrium.comtandfonline.com
Room TemperatureH₂O₂/HCl / Ethanol45-60 min85-94% mdpi.com
Room TemperatureNH₄Cl / Methanol-Water~1 hHigh nih.gov

Advances in Computational Design and High-Throughput Screening for Novel Derivatives

The design of novel benzothiazole derivatives is increasingly driven by advanced computational techniques, which allow for the prediction of molecular properties and biological activity before undertaking laborious and costly laboratory synthesis. In silico methods such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) studies, and virtual screening are becoming indispensable tools in the rational design of new compounds. ijprajournal.comresearchgate.net

Molecular docking is a prominent technique used to predict how a ligand, such as a benzothiazole derivative, will bind to the active site of a biological target, like an enzyme or receptor. ijprajournal.comwjarr.com By simulating these interactions, researchers can estimate the binding affinity (docking score) and identify key interactions, such as hydrogen bonds, that stabilize the complex. wjarr.comresearchgate.net For example, docking studies have been used to screen libraries of designed benzothiazole derivatives against targets like GABA-aminotransferase for anticonvulsant activity or dihydroorotase for antimicrobial potential, identifying candidates with superior theoretical binding scores compared to standard drugs. wjarr.comnih.gov

QSAR analysis establishes a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net By analyzing a series of known benzothiazole derivatives, QSAR models can identify key molecular descriptors—such as electronic and hydrophobic properties—that are critical for their function. These models not only help in understanding the mechanism of action but also enable the theoretical design of new compounds with enhanced potency. nih.gov Furthermore, computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are now routinely employed to evaluate the drug-likeness and potential safety profile of new derivatives early in the discovery process, helping to filter out candidates that are likely to fail in later stages of development. ijprajournal.combiointerfaceresearch.com

Table 2: Example of Molecular Docking Results for Designed Benzothiazole Derivatives

CompoundTarget ProteinDocking Score (Arbitrary Units)Key Interactions NotedReference
Standard (e.g., Tamoxifen)Estrogen Receptor-9.71N/A innovareacademics.in
DBT1Estrogen Receptor-9.68Good binding affinity innovareacademics.in
DBT4Estrogen Receptor-11.19Higher score than standard innovareacademics.in
Standard (e.g., Phenytoin)GABA-aminotransferase-73.632 H-bond interactions wjarr.com
SDZ64GABA-aminotransferase-121.565-7 H-bond interactions wjarr.com

Exploration of Underexplored Research Avenues and Interdisciplinary Applications

While the medicinal applications of benzothiazoles are well-documented, future growth lies in exploring their potential in less conventional and interdisciplinary fields. pcbiochemres.comjchemrev.com The unique photophysical and chemical properties of the benzothiazole nucleus make it a versatile scaffold for applications beyond pharmacology. nih.govnih.gov

One significant area of exploration is in materials science. Certain benzothiazole derivatives exhibit strong fluorescence, making them suitable for use as fluorescent markers and in the development of imaging reagents. nih.govmdpi.com Their conjugated π-electron system is also leveraged in the creation of dyes. chemicalbook.com Another industrial application is their use as corrosion inhibitors, where they can form a protective layer on metal surfaces. chemicalbook.com

The agrochemical sector represents another promising, albeit underexplored, avenue. Some benzothiazole derivatives have shown potential as herbicides and insecticides, suggesting that tailored molecular designs could lead to new, effective crop protection agents. chemicalbook.com The structural versatility that makes benzothiazoles effective in drug discovery can be similarly applied to modulate their activity against agricultural pests and weeds. ijprajournal.com As research continues, the integration of the benzothiazole-2-carboxylate moiety into polymers, sensors, and other advanced materials could unlock entirely new functionalities, driving innovation across diverse scientific and technological domains.

Challenges and Opportunities in the Synthesis and Application of Benzothiazole-2-carboxylate Compounds

Despite significant progress, the field of benzothiazole-2-carboxylate research faces several challenges that also present opportunities for innovation. A primary challenge in synthesis is the continued development of reaction systems that are not only green but also cost-effective and broadly applicable to a wide range of substrates. nih.govresearchgate.net While many green methods show promise, achieving high yields and selectivity with complex starting materials can still be difficult. researchgate.net Overcoming these hurdles requires further exploration of novel catalysts and reaction conditions that are both mild and efficient. nih.gov

In the realm of applications, particularly medicinal chemistry, the rise of drug-resistant pathogens and diseases presents a major challenge. jchemrev.com This necessitates the continuous discovery of new derivatives with novel mechanisms of action. jchemrev.com However, this challenge is also a significant opportunity. The benzothiazole scaffold is a "privileged structure," meaning it can bind to multiple biological targets, and there is vast potential to design multifunctional compounds that could, for example, exhibit both anticancer and anti-inflammatory properties. ijprajournal.comnih.gov

Future opportunities lie in the rational design of highly selective and potent derivatives guided by computational models. The expansion of benzothiazole chemistry into new interdisciplinary areas like materials science and agrochemicals offers a chance to diversify the impact of these versatile compounds. chemicalbook.com The successful future of research on Potassium 1,3-benzothiazole-2-carboxylate (B13909208) and its analogues will depend on overcoming synthetic limitations and leveraging advanced design principles to address complex challenges in both medicine and technology. jchemrev.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing potassium 1,3-benzothiazole-2-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves esterification of 1,3-benzothiazole-2-carboxylic acid followed by hydrolysis and subsequent potassium salt formation. For example, methyl 1,3-benzothiazole-2-carboxylate (CAS 87802-07-1) can be synthesized via refluxing 3-amino-4-hydroxybenzoate derivatives with aryl acids . Hydrolysis of the ester group under basic conditions (e.g., KOH/EtOH) yields the carboxylate, which is neutralized with potassium carbonate. Reaction temperature, solvent polarity, and stoichiometry of base are critical for optimizing yield. Characterization via 1H^1H-NMR and FT-IR confirms successful salt formation .

Q. How can structural characterization of this compound be performed to confirm crystallinity and purity?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is ideal for determining crystal structure and hydrogen-bonding networks . Powder XRD can assess crystallinity, while elemental analysis (CHNS) validates stoichiometry. Purity is confirmed via HPLC (C18 column, methanol/water mobile phase) and melting point analysis (decomposition temperature >250°C inferred from analogous benzothiazole derivatives ).

Q. What safety precautions are essential when handling this compound in the laboratory?

  • Methodological Answer : Referencing TCI America’s guidelines for structurally similar 2,1,3-benzothiadiazole:

  • Use PPE (gloves, lab coat, goggles) due to potential skin/eye irritation.
  • Store in a dry, cool environment (<25°C) to prevent hygroscopic degradation.
  • Dispose via incineration or licensed chemical waste services to avoid environmental contamination .

Advanced Research Questions

Q. How can computational chemistry (DFT/MD simulations) predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 16, B3LYP/6-31G* basis set) can model the electron density of the carboxylate group and benzothiazole ring to predict nucleophilic/electrophilic sites. Molecular dynamics (MD) simulations in explicit solvent (e.g., water/DMSO) assess stability under catalytic conditions. Validate predictions with experimental kinetic studies (e.g., UV-Vis monitoring of reaction intermediates) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected 13C^{13}C-NMR shifts) for this compound?

  • Methodological Answer :

  • Hypothesis Testing : Compare experimental 13C^{13}C-NMR shifts with computed values (GIAO method in DFT) to identify discrepancies caused by solvent effects or tautomerism.
  • Advanced Techniques : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals. For example, the carboxylate carbon (C=O) typically resonates at ~170 ppm, but coordination with potassium may induce deshielding .

Q. How does the potassium counterion influence the compound’s solubility and biological activity compared to other alkali metal salts?

  • Methodological Answer :

  • Solubility : Measure via shake-flask method in polar (water, DMSO) and non-polar solvents (hexane). Potassium salts generally exhibit higher aqueous solubility than sodium or lithium analogs due to smaller hydration enthalpy.
  • Bioactivity : Compare MIC (Minimum Inhibitory Concentration) against Gram-positive bacteria (e.g., S. aureus). Potassium’s ionic radius may enhance membrane permeability vs. bulkier ions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.